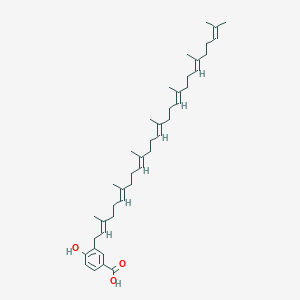

4-Hydroxy-3-all-trans-heptaprenylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-hydroxy-3-all-trans-heptaprenylbenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted at position 3 by a heptaprenyl group. It is a monohydroxybenzoic acid and an olefinic compound. It is a conjugate acid of a 4-hydroxy-3-all-trans-heptaprenylbenzoate.

Scientific Research Applications

Biosynthetic Potential in Fungi

4-Hydroxy-3-all-trans-heptaprenylbenzoic acid and its derivatives have been found in fungi, such as Curvularia fallax. These compounds, including 4-hydroxy-3-(3′-methyl-2′-butenyl)-benzoic acid and related substances, are produced through biotransformation and have potential applications in understanding fungal biosynthesis mechanisms (Abraham & Arfmann, 1990).

Applications in Bioproduct Synthesis

4-Hydroxybenzoic acid (4-HBA), a related compound, is a key intermediate in the biosynthesis of high-value bioproducts. It has significant biotechnological applications in various industries, including food and cosmetics. Synthetic biology and metabolic engineering approaches leveraging 4-HBA have been developed for producing resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, demonstrating the compound's versatility as a starting feedstock (Wang et al., 2018).

Defense Mechanisms in Plants

Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, closely related to 4-Hydroxy-3-all-trans-heptaprenylbenzoic acid, are significant in plant defense. They are known for their role in defending cereals against various pests and diseases, highlighting their potential in developing pest-resistant crop varieties (Niemeyer, 1988).

Liquid Crystal Research

In the field of liquid crystals, 4-hydroxy-3-substituted benzoic acids have been studied for their mesomorphic properties. Research on the synthesis and properties of various esters of 4-alkylbenzoic acids, including 4-hydroxy-3-substituted derivatives, has contributed to the understanding of liquid crystalline behaviors and electrooptic parameters, which are critical for technological applications like display technologies (Bezborodov et al., 1992).

Encapsulation for Controlled Release

Research on the encapsulation of flavor molecules like 4-hydroxy-3-methoxy benzoic acid into layered inorganic nanoparticles demonstrates the potential of related compounds for controlled release applications. Such research is vital for the food industry, where controlled release of flavors can enhance product quality and shelf-life (Hong et al., 2008).

Novel Compounds from Marine Fungi

Marine fungi have been found to produce new isoprenyl phenyl ethers, including derivatives of 4-hydroxybenzoic acid. These compounds, isolated from mangrove fungi, exhibit antibacterial and antifungal activities and have potential in pharmaceutical applications (Shao et al., 2007).

properties

Product Name |

4-Hydroxy-3-all-trans-heptaprenylbenzoic acid |

|---|---|

Molecular Formula |

C42H62O3 |

Molecular Weight |

614.9 g/mol |

IUPAC Name |

3-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-4-hydroxybenzoic acid |

InChI |

InChI=1S/C42H62O3/c1-32(2)15-9-16-33(3)17-10-18-34(4)19-11-20-35(5)21-12-22-36(6)23-13-24-37(7)25-14-26-38(8)27-28-39-31-40(42(44)45)29-30-41(39)43/h15,17,19,21,23,25,27,29-31,43H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,44,45)/b33-17+,34-19+,35-21+,36-23+,37-25+,38-27+ |

InChI Key |

PEMFGDIFKKXFRG-PYHSYOTJSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)C(=O)O)O)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C)C)C)C)C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-Ethyl-5-(1-methylethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]carbonyl}-5-methylbenzonitrile](/img/structure/B1263326.png)

![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)

![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)

![(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)